molecular formula C14H8Cl3FN2OS B4970406 4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B4970406
M. Wt: 377.6 g/mol
InChI Key: MUDPKBWRTAPHOA-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C14H8Cl3FN2OS It is characterized by the presence of a fluorine atom, three chlorine atoms, and a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity. The carbamothioyl group plays a crucial role in modulating the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

  • 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide
  • 4-chloro-N-(2,4,5-trichlorophenyl)benzamide
  • 2-methyl-N-(2,4,5-trichlorophenyl)benzamide

These compounds share similar structural features but differ in the substituents attached to the benzamide core. The presence of different halogens or alkyl groups can significantly influence their chemical properties and applications. This compound is unique due to the combination of fluorine and carbamothioyl groups, which impart distinct reactivity and potential biological activity .

Properties

IUPAC Name

4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2OS/c15-9-5-11(17)12(6-10(9)16)19-14(22)20-13(21)7-1-3-8(18)4-2-7/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDPKBWRTAPHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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